molecular formula C15H10BrN5O2 B11536730 6'-Amino-5-bromo-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile

6'-Amino-5-bromo-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile

Cat. No.: B11536730
M. Wt: 372.18 g/mol
InChI Key: MXTKHYLZKFRLSW-UHFFFAOYSA-N
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Description

6’-Amino-5-bromo-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile is a complex heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole and pyrazole moieties in this compound contribute to its significant biological and chemical properties.

Preparation Methods

The synthesis of 6’-Amino-5-bromo-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-bromo-2,3-dihydro-3-oxo-1H-indene-1-ylidene with malononitrile and monothiomalonamide in the presence of a base like triethylamine in ethanol . The reaction conditions often require refluxing the mixture to achieve the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 6’-Amino-5-bromo-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile involves its interaction with various molecular targets. The indole and pyrazole moieties allow the compound to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 6’-Amino-5-bromo-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile include other indole and pyrazole derivatives. These compounds share similar structural features but may differ in their biological activities and chemical properties. Some examples include:

The uniqueness of 6’-Amino-5-bromo-3’-methyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile lies in its spiro structure, which imparts distinct chemical and biological properties compared to other indole and pyrazole derivatives.

Properties

Molecular Formula

C15H10BrN5O2

Molecular Weight

372.18 g/mol

IUPAC Name

6'-amino-5-bromo-3'-methyl-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile

InChI

InChI=1S/C15H10BrN5O2/c1-6-11-13(21-20-6)23-12(18)9(5-17)15(11)8-4-7(16)2-3-10(8)19-14(15)22/h2-4H,18H2,1H3,(H,19,22)(H,20,21)

InChI Key

MXTKHYLZKFRLSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)OC(=C(C23C4=C(C=CC(=C4)Br)NC3=O)C#N)N

Origin of Product

United States

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